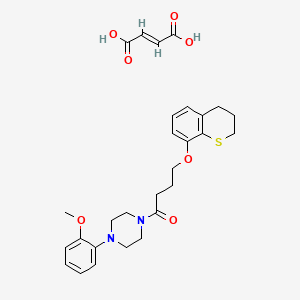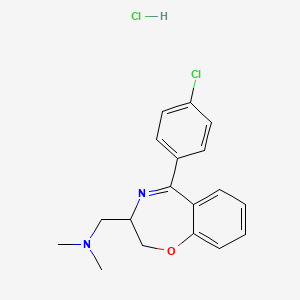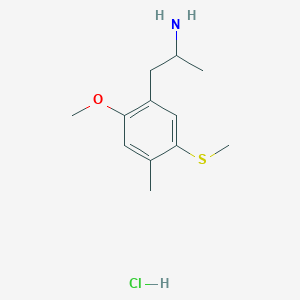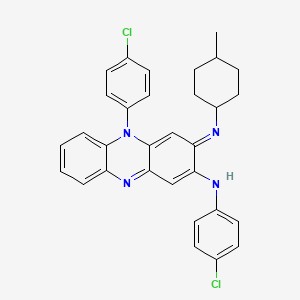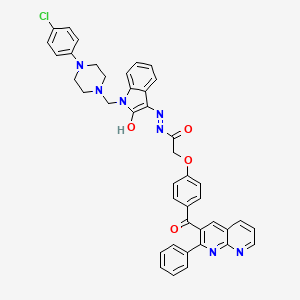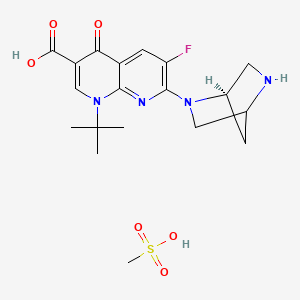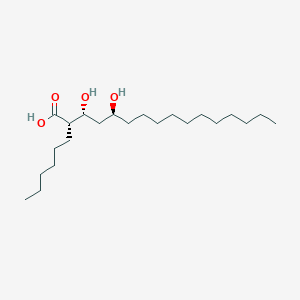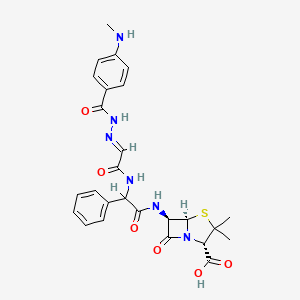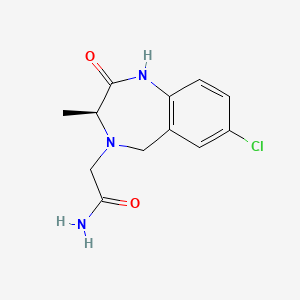
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions often involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and a mixture of methanol and water.
Industrial Production Methods
In industrial settings, continuous flow chemistry is employed to synthesize benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds . The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions and cyclocondensation processes.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
Scientific Research Applications
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body . The compound’s molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
CAS No. |
258849-93-3 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[(3S)-7-chloro-3-methyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepin-4-yl]acetamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-12(18)15-10-3-2-9(13)4-8(10)5-16(7)6-11(14)17/h2-4,7H,5-6H2,1H3,(H2,14,17)(H,15,18)/t7-/m0/s1 |
InChI Key |
ICOQLEJQWCOQLI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




